molecular formula C8H11IN2O2 B2866097 methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1354703-81-3

methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2866097
CAS No.: 1354703-81-3
M. Wt: 294.092
InChI Key: WLFGJHGXOQQACN-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11IN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an iodine atom at the 4th position, a propyl group at the 1st position, and a carboxylate ester group at the 3rd position of the pyrazole ring.

Mechanism of Action

Target of Action

The primary targets of “methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate” are currently unknown. This compound belongs to the pyrazole family , which is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The iodine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets.

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways.

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed, and at a temperature between 2-8°c . This suggests that the compound may be sensitive to light, air, and temperature, which could affect its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability, its interaction with its targets, and its overall efficacy. For instance, the compound’s storage instructions suggest that it may be sensitive to light, air, and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-iodo-1-propyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrazole .

Scientific Research Applications

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-1H-pyrazole-3-carboxylate: Similar structure but lacks the propyl group.

    Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with other molecules, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

methyl 4-iodo-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFGJHGXOQQACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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